![molecular formula C16H21F2N3O7S B2988564 N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 868983-56-6](/img/structure/B2988564.png)
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide
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Description
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H21F2N3O7S and its molecular weight is 437.41. The purity is usually 95%.
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Scientific Research Applications
Oxazolidin-2-one Derivatives in Synthesis
Oxazolidin-2-ones serve as versatile intermediates in organic synthesis, enabling the preparation of chiral auxiliary compounds and facilitating stereoselective reactions. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared through condensation processes and transformed into N-acyliminium ions, which react with allyltrimethylsilane to produce homoallylamines, showcasing their utility in stereoselective allylation reactions (Marcantoni, Mecozzi, & Petrini, 2002). Additionally, oxazolidin-2-one derivatives have been employed in the development of sulfamides via safer synthetic methodologies, highlighting their role in improving the preparation of these compounds with less hazardous reagents (Borghese et al., 2006).
Biological Activities and Applications
Oxazolidin-2-one derivatives exhibit significant biological activities, including serving as VEGFR-2 inhibitors, which are pivotal in anticancer strategies. Novel sulfonamide derivatives with oxazolidin-2-one moieties have been synthesized and demonstrated potent in vitro anticancer activity against several cancer cell lines, underscoring their potential in medicinal chemistry (Ghorab et al., 2016). Furthermore, the structural aspects of oxazolidin-2-one derivatives, such as weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, have been elucidated through crystallographic studies, providing insights into their molecular behavior and interactions (Nogueira et al., 2015).
properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O7S/c1-26-14(27-2)9-20-16(23)15(22)19-8-13-21(5-6-28-13)29(24,25)12-7-10(17)3-4-11(12)18/h3-4,7,13-14H,5-6,8-9H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJHKOZPISPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide |
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